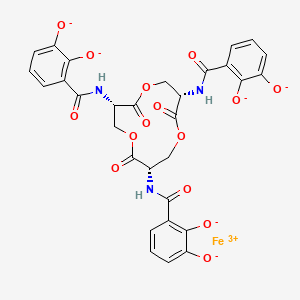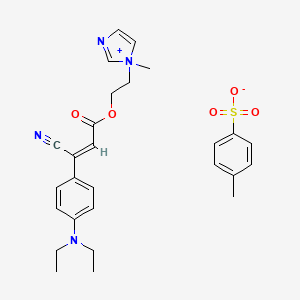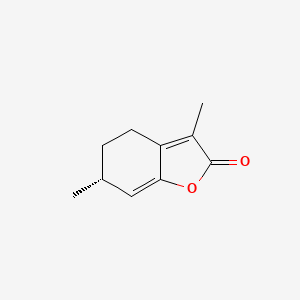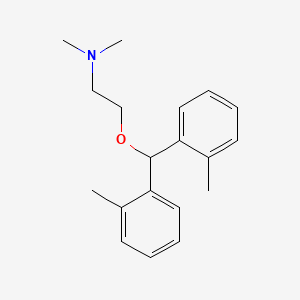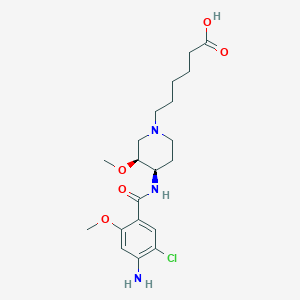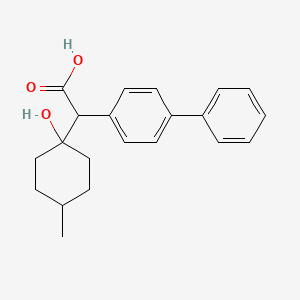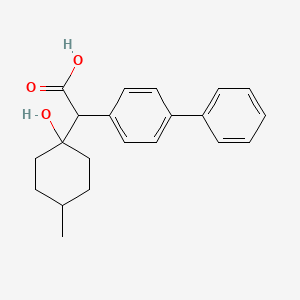
Quartromicin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quartromicin D1 is a member of the quartromicin family, which are spirotetronate natural products. These compounds are known for their significant antiviral activity against herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . Quartromicins are isolated from the bacterium Amycolatopsis orientalis Q427-8 and consist of several components, including A1, A2, A3, D1, D2, and D3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin D1 involves a polyketide synthase assembly line that produces two alternative polyketide chains . The process includes the incorporation of 1,3-bisphosphoglycerate into the tetronate ring, followed by a series of Diels-Alder reactions, oxidation, and glycosylation . The module skipping strategy employed in this biosynthesis allows for the production of different precursors, which are then assembled into the final product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the Amycolatopsis orientalis strain. The fermentation process is optimized to maximize the yield of quartromicin components, which are then isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Quartromicin D1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for the modification and functionalization of the compound, allowing for the synthesis of derivatives with enhanced biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the chemical reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups . These products are often evaluated for their biological activity to identify potential therapeutic agents .
Scientific Research Applications
Quartromicin D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying polyketide biosynthesis and the mechanisms of spirotetronate formation . In biology, this compound is used to investigate the antiviral mechanisms against various viruses, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . In medicine, it is explored for its potential as an antiviral therapeutic agent . Additionally, this compound has industrial applications in the development of new antibiotics and antiviral drugs .
Mechanism of Action
The mechanism of action of quartromicin D1 involves the inhibition of viral replication by targeting specific viral enzymes and proteins . The compound interferes with the viral life cycle, preventing the virus from replicating and spreading . Molecular targets include viral polymerases and proteases, which are essential for viral replication . The pathways involved in the mechanism of action include the disruption of viral RNA synthesis and protein processing .
Comparison with Similar Compounds
Quartromicin D1 is unique among spirotetronate natural products due to its specific structural features and antiviral activity . Similar compounds include tetrocarcin A, kijanimicin, and abyssomicin, which also belong to the spirotetronate family and exhibit various biological activities . this compound stands out for its broad-spectrum antiviral activity and potential therapeutic applications .
List of Similar Compounds:- Tetrocarcin A
- Kijanimicin
- Abyssomicin
- Chlorothricin
- MM46115
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
Properties
CAS No. |
140447-99-0 |
|---|---|
Molecular Formula |
C65H78O20-4 |
Molecular Weight |
1179.3 g/mol |
IUPAC Name |
(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-16,42-bis(hydroxymethyl)-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C65H78O20/c1-32-12-10-14-42-20-38(28-66)34(3)21-62(42)51(74)45(55(78)82-62)43(70)15-18-60(8)26-40(30-68)37(6)24-65(60)54(77)48(58(81)85-65)50(73)33(2)13-11-17-59(7)25-39(29-67)35(4)22-63(59)52(75)46(56(79)83-63)44(71)16-19-61(9)27-41(31-69)36(5)23-64(61)53(76)47(49(32)72)57(80)84-64/h10-20,25-27,30-31,34-37,42-50,55-58,66-67,70-73H,21-24,28-29H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,32-12+,33-13+ |
InChI Key |
QRIFUTSHNGBCFH-BMOXXYDWSA-N |
Isomeric SMILES |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO |
Canonical SMILES |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)CO)C)[O-])O)C)C=O)C)[O-])O)C)C=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


